2,4,6-Trichloroanisole
Overview
Description
2,4,6-Trichloroanisole: is an organic compound with the chemical formula C7H5Cl3O . It is a chlorinated derivative of anisole and is known for its role in causing cork taint in wines, which imparts a musty or moldy odor to the wine . This compound is also found as a contaminant in various food products and water sources .
Mechanism of Action
Target of Action
The primary target of 2,4,6-Trichloroanisole (TCA) is the olfactory system in humans . It interacts with protein ion channels associated with olfactory sensing . The compound has a significant impact on the perception of smell, particularly in the context of wine tasting .
Mode of Action
TCA operates by attenuating olfactory transduction . It achieves this by suppressing cyclic nucleotide-gated channels, without evoking odorant responses . This interaction results in a diminished sense of smell, leading to the perception of a musty or moldy odor .
Biochemical Pathways
The formation of TCA involves microbial O-methylation of chlorophenols and chlorination of anisole . These processes are facilitated by naturally occurring airborne fungi and bacteria when they are presented with chlorinated phenolic compounds . The chlorophenol precursor, 2,4,6-trichlorophenol, is used as a fungicide .
Pharmacokinetics
It is known that tca can migrate from cork stoppers and contaminate wine during bottle storage .
Result of Action
The primary result of TCA’s action is the production of off-flavors in food and beverages, particularly wine . It is considered one of the strongest off-flavors, significantly deteriorating the quality of the affected products . In wine, it is responsible for the phenomenon known as “cork taint,” giving the wine a wet-moldy smell .
Action Environment
The action of TCA is influenced by environmental factors. Its formation can occur when airborne fungi and bacteria encounter chlorinated phenolic compounds . The source of TCA in wine is usually the cork, but it can also contaminate wine from the environment . The incidence of TCA contamination has increased significantly over the last two decades, indicating a possible influence of changing environmental conditions .
Biochemical Analysis
Biochemical Properties
TCA is known to interact with olfactory receptor cells, where it attenuates olfactory transduction by suppressing cyclic nucleotide-gated channels . This interaction does not evoke odorant responses but rather suppresses them, contributing to the off-flavor effects of TCA .
Cellular Effects
At the cellular level, TCA has been found to suppress cyclic nucleotide-gated channels in olfactory receptor cells . This suppression suggests a reduction of endogenous odors, rather than an addition of exogenous odors .
Molecular Mechanism
The molecular mechanism of TCA involves its partitioning into the lipid bilayer of plasma membranes . This partitioning is believed to mediate the suppression of cyclic nucleotide-gated channels, thereby attenuating olfactory transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation of TCA can be achieved through UV/chlorination . The degradation rate of TCA increases with increasing persulfate dosages and initial Fe2+ concentrations . The presence of natural organic matter and bicarbonate can inhibit TCA degradation .
Metabolic Pathways
The primary metabolic pathway of TCA involves the microbial O-methylation of 2,4,6-trichlorophenol . This process is facilitated by chlorophenol O-methyltransferases, which transfer a methyl group from the donor to the hydroxyl group of 2,4,6-trichlorophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichloroanisole is typically synthesized through the methylation of 2,4,6-trichlorophenol. This reaction involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide . The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorinated phenolic compounds, which are converted into chlorinated anisole derivatives by naturally occurring airborne fungi and bacteria . This biotransformation process is facilitated by species such as Aspergillus, Penicillium, and Streptomyces .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloroanisole primarily undergoes substitution reactions due to the presence of chlorine atoms on the aromatic ring. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction typically involves the use of nucleophiles such as hydroxide ions or amines under basic conditions.
Electrophilic Aromatic Substitution: This reaction can occur in the presence of electrophiles such as nitronium ions or sulfonium ions under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted anisoles, depending on the nature of the nucleophile or electrophile used .
Scientific Research Applications
2,4,6-Trichloroanisole has several scientific research applications:
Comparison with Similar Compounds
2,4,6-Tribromoanisole: Similar in structure but contains bromine atoms instead of chlorine.
2,4,6-Trichlorophenol: The precursor to 2,4,6-trichloroanisole, containing hydroxyl groups instead of methoxy groups.
Uniqueness: this compound is unique due to its potent ability to cause cork taint at very low concentrations. Its high lipophilicity allows it to partition into lipid bilayers of plasma membranes, leading to significant suppression of olfactory signal transduction .
Properties
IUPAC Name |
1,3,5-trichloro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVOGSZTONGSQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Record name | 2,4,6-trichloroanisole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,4,6-trichloroanisole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073886 | |
Record name | Benzene, 1,3,5-trichloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3,5-Trichloro-2-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
241.00 °C. @ 760.00 mm Hg | |
Record name | 1,3,5-Trichloro-2-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.01 mg/mL at 20 °C | |
Record name | 1,3,5-Trichloro-2-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-40-1 | |
Record name | 2,4,6-Trichloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4,6-Trichloroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35142 | |
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Record name | Benzene, 1,3,5-trichloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trichloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,6-TRICHLOROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31O3X41254 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,3,5-Trichloro-2-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 - 62 °C | |
Record name | 1,3,5-Trichloro-2-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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